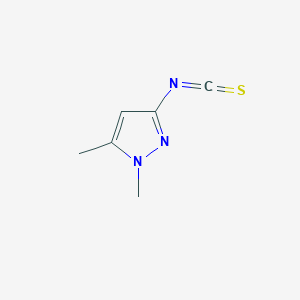

3-isothiocyanato-1,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

“3-isothiocyanato-1,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7N3S . It has an average mass of 153.205 Da and a monoisotopic mass of 153.036072 Da . It is also known by other names such as AKOS B019555 and ART-CHEM-BB B019555 .

Synthesis Analysis

The synthesis of related compounds like 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone . An improved procedure has been proposed, affording azolide 1 in 91% yield in an aqueous medium in the presence of catalytic amounts of HCl .Molecular Structure Analysis

The molecular structure of “3-isothiocyanato-1,5-dimethyl-1H-pyrazole” consists of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Cyanoacetylpyrazole 1 is an effective reagent for accessing cyanoacetamides from heterocyclic amines with reduced nucleophilicity . The reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with azolide 1 lead to the formation of the corresponding cyanoacetamides in high yields .Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of 3,5-dimethyl-1H-pyrazole, when reacted with phenyl isothiocyanate, can lead to compounds with potential anticancer activities. This includes the synthesis of thiazole derivatives and pyrazolopyrimidines, which were evaluated for their anticancer properties. The study suggests that these compounds could serve as a basis for developing new anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial and Anti-inflammatory Activities

Isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, as well as pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, synthesized from reactions involving 3,5-dimethyl-1H-pyrazole derivatives, have been found to exhibit good antimicrobial, anti-inflammatory, and analgesic activities. These findings highlight the versatility of 3,5-dimethyl-1H-pyrazole derivatives in synthesizing compounds with potential pharmaceutical applications (Zaki, Sayed, & Elroby, 2016).

Corrosion Inhibition

Compounds derived from 3,5-dimethyl-1H-pyrazole have been studied for their corrosion inhibition properties. Specifically, 2-(3-methyl-1H-pyrazol-5-yl) pyridine, a derivative, has shown significant efficiency in inhibiting steel corrosion in hydrochloric acid solutions. This suggests potential applications of these derivatives in protecting metals against corrosion (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Synthetic Methodologies

Research on the methylation of 5-amino-3-methylthio-1H-pyrazole derivatives has provided insights into the synthesis of a wide variety of pyrazole derivatives. This work contributes to the broader understanding of synthetic methodologies that can be applied to produce compounds with potential biological and industrial applications (Ren, Wu, Hu, Zou, & Yang, 2010).

Herbicidal Activity

The combination of isothiocyanates with substituted pyrazoles has led to the development of novel compounds exhibiting significant herbicidal activities. Some of these compounds, particularly when applied to various weeds, have shown efficacy comparable to existing herbicides, indicating their potential as new agricultural agents (Wu, Feng, Lin, & Zhang, 2012).

Mécanisme D'action

Target of Action

3-Isothiocyanato-1,5-dimethyl-1H-pyrazole is a derivative of pyrazole, a versatile scaffold in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

3 (5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Result of Action

It is known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Action Environment

It is known that the structure and reactivity of pyrazoles can be influenced by tautomerism, a phenomenon that could potentially be affected by environmental conditions .

Propriétés

IUPAC Name |

3-isothiocyanato-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHJWKHROPPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271974 | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isothiocyanato-1,5-dimethyl-1H-pyrazole | |

CAS RN |

1001500-57-7 | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

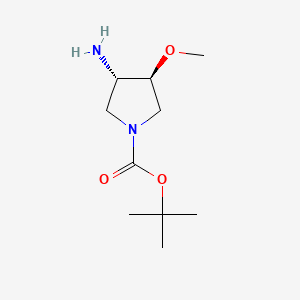

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)

![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)

![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)